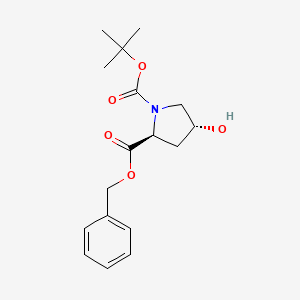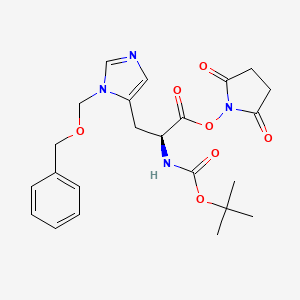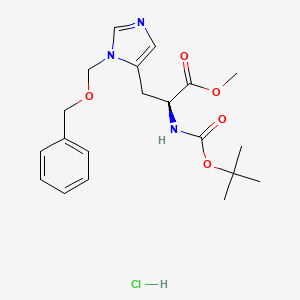
1--beta-D-galacturonicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-beta-D-galacturonic acid is a monosaccharide derivative that is a key component of pectin, a polysaccharide found in the cell walls of plants. It is an important compound in the food industry due to its gelling properties, which are utilized in the production of jams, jellies, and other food products .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-beta-D-galacturonic acid can be synthesized through the hydrolysis of pectin. The process involves the use of acids or enzymes to break down the pectin into its monomeric units, including 1-beta-D-galacturonic acid .
Industrial Production Methods
Industrial production of 1-beta-D-galacturonic acid typically involves the extraction of pectin from citrus fruits or apple pomace. The extracted pectin is then hydrolyzed using acid or enzymatic methods to produce 1-beta-D-galacturonic acid .
Chemical Reactions Analysis
Types of Reactions
1-beta-D-galacturonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form galactaric acid (mucic acid).
Reduction: It can be reduced to form galactonic acid.
Esterification: It can form esters with alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Esterification: Esterification reactions typically involve the use of alcohols and acid catalysts.
Major Products
Oxidation: Galactaric acid (mucic acid).
Reduction: Galactonic acid.
Esterification: Various esters depending on the alcohol used.
Scientific Research Applications
1-beta-D-galacturonic acid has a wide range of applications in scientific research:
Mechanism of Action
1-beta-D-galacturonic acid exerts its effects primarily through its interaction with other molecules in the plant cell wall. It forms part of the pectin structure, which contributes to the firmness and structure of plant tissues . In the human body, it can act as a prebiotic, promoting the growth of beneficial gut bacteria .
Comparison with Similar Compounds
Similar Compounds
D-glucuronic acid: Another uronic acid found in the cell walls of plants.
L-iduronic acid: Found in glycosaminoglycans such as heparin.
D-mannuronic acid: Found in alginates.
Uniqueness
1-beta-D-galacturonic acid is unique due to its role in the structure and function of pectin, which is not shared by the other uronic acids. Its ability to form gels makes it particularly valuable in the food industry .
Properties
CAS No. |
655246-28-9 |
|---|---|
Molecular Formula |
C22H23NO8 |
Molecular Weight |
429.43 |
InChI |
1S/C22H23NO8/c24-17-16(31-20(21(27)28)19(26)18(17)25)9-23-22(29)30-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-20,24-26H,9-10H2,(H,23,29)(H,27,28)/t16-,17-,18+,19+,20-/m0/s1 |
InChI Key |
USLKEBRNVKYNDJ-OMZCGLGVSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4C(C(C(C(O4)C(=O)O)O)O)O |
Synonyms |
1--beta-D-galacturonicacid; SCHEMBL13437050; ZINC144983210; 1-[[(9H-Fluorene-9-ylmethoxycarbonyl)amino]methyl]-1-deoxy-beta-D-galactopyranuronicacid; 655246-28-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


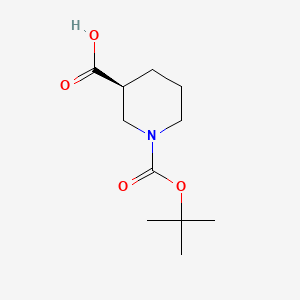
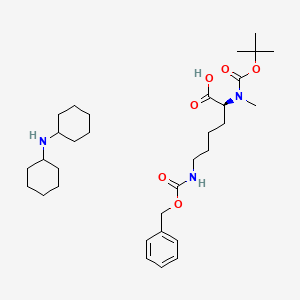
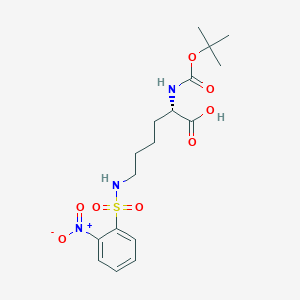
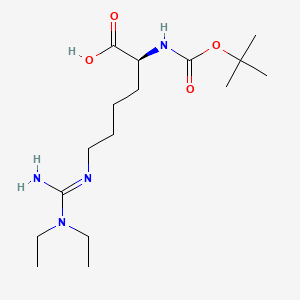
![N-cyclohexylcyclohexanamine;(2S)-5-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid](/img/structure/B613677.png)
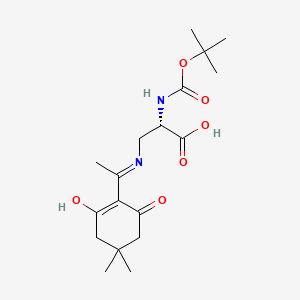

![Butanoic acid, 4-azido-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)-](/img/structure/B613686.png)
